molecular formula C10H16O B12737163 alpha-Methyl-4-methylenecyclohexaneacetaldehyde CAS No. 89116-22-3

alpha-Methyl-4-methylenecyclohexaneacetaldehyde

Cat. No.: B12737163
CAS No.: 89116-22-3
M. Wt: 152.23 g/mol
InChI Key: JNRATHVXQNNAQX-UHFFFAOYSA-N
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Description

alpha-Methyl-4-methylenecyclohexaneacetaldehyde: is an organic compound with the molecular formula C10H16O It is a derivative of cyclohexane, featuring a methyl group and a methylene group attached to the cyclohexane ring, along with an aldehyde functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of alpha-Methyl-4-methylenecyclohexaneacetaldehyde typically involves the reaction of cyclohexanone with formaldehyde and a methylating agent under controlled conditions. The reaction proceeds through a series of steps, including aldol condensation and subsequent dehydration to form the desired product.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. Commonly used catalysts and solvents are employed to facilitate the reaction and improve efficiency.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Alpha-Methyl-4-methylenecyclohexaneacetaldehyde can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: The compound can be reduced to form alcohols or other reduced products using suitable reducing agents.

    Substitution: Various substitution reactions can occur at the methylene or methyl groups, leading to the formation of different substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, alcohols) can be employed under appropriate conditions.

Major Products Formed:

    Oxidation: Carboxylic acids, ketones, or other oxidized derivatives.

    Reduction: Alcohols or other reduced products.

    Substitution: Various substituted cyclohexane derivatives.

Scientific Research Applications

Alpha-Methyl-4-methylenecyclohexaneacetaldehyde has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules for research and development.

    Biology: The compound’s unique structure makes it a valuable tool for studying biochemical pathways and interactions.

    Medicine: Research into potential pharmaceutical applications, including drug development and therapeutic agents.

    Industry: Utilized in the production of specialty chemicals, fragrances, and other industrial products.

Mechanism of Action

The mechanism of action of alpha-Methyl-4-methylenecyclohexaneacetaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde functional group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to various biological effects. The compound’s structure allows it to participate in a range of chemical reactions, influencing its activity and interactions.

Comparison with Similar Compounds

    Cyclohexanone: A precursor in the synthesis of alpha-Methyl-4-methylenecyclohexaneacetaldehyde.

    Cyclohexane: The parent hydrocarbon from which the compound is derived.

    Methylcyclohexane: A related compound with a similar structure but lacking the aldehyde functional group.

Uniqueness: this compound is unique due to its combination of a cyclohexane ring, a methylene group, and an aldehyde functional group. This unique structure imparts specific chemical properties and reactivity, distinguishing it from other similar compounds.

Biological Activity

Alpha-Methyl-4-methylenecyclohexaneacetaldehyde (CAS Number: 89116-22-3) is a chemical compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables to illustrate its effects.

Chemical Structure and Properties

This compound is characterized by its unique bicyclic structure, which contributes to its reactivity and interaction with biological systems. The compound's molecular formula is C10H14OC_{10}H_{14}O, and it features both aldehyde and cycloalkene functionalities that may play a role in its biological effects.

Toxicological Studies

Recent studies have investigated the toxicity and biological effects of this compound. A significant focus has been placed on its cytotoxicity and potential genotoxicity:

  • Cytotoxicity : In vitro assays have demonstrated that this compound exhibits cytotoxic effects on various cell lines, including human lung epithelial cells (A549). The IC50 values indicate the concentration at which 50% of the cells are inhibited, suggesting a dose-dependent relationship in toxicity .
Cell TypeIC50 (mg/L)Reference
Yeast4702 ± 1.3
Human A549 Cells148.7 ± 1.2

The mechanism of action for this compound appears to involve oxidative stress pathways. Studies have indicated that exposure to this compound can lead to increased levels of reactive oxygen species (ROS), which may contribute to cellular damage and apoptosis .

Genotoxicity

Research has highlighted the potential genotoxic effects of this compound. It has been shown to induce DNA damage in human cells, raising concerns regarding its long-term carcinogenic potential. The genotoxicity assessment utilized various biomarkers related to DNA damage, further emphasizing the need for chronic exposure studies .

Environmental Impact

The environmental persistence of this compound has also been evaluated in ecological toxicity studies. Its potential effects on aquatic organisms and terrestrial plants are under investigation, with preliminary findings indicating possible bioaccumulation and toxicity risks in sensitive species .

Properties

CAS No.

89116-22-3

Molecular Formula

C10H16O

Molecular Weight

152.23 g/mol

IUPAC Name

2-(4-methylidenecyclohexyl)propanal

InChI

InChI=1S/C10H16O/c1-8-3-5-10(6-4-8)9(2)7-11/h7,9-10H,1,3-6H2,2H3

InChI Key

JNRATHVXQNNAQX-UHFFFAOYSA-N

Canonical SMILES

CC(C=O)C1CCC(=C)CC1

Origin of Product

United States

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